N-(3-chloro-2-methylphenyl)-1-{[4-(4-chlorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
CAS No.: 1251613-31-6
Cat. No.: VC11979038
Molecular Formula: C25H20Cl2N4O2
Molecular Weight: 479.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251613-31-6 |
|---|---|
| Molecular Formula | C25H20Cl2N4O2 |
| Molecular Weight | 479.4 g/mol |
| IUPAC Name | 1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(3-chloro-2-methylphenyl)imidazole-4-carboxamide |
| Standard InChI | InChI=1S/C25H20Cl2N4O2/c1-16-21(27)3-2-4-22(16)30-25(33)23-14-31(15-28-23)13-17-5-11-20(12-6-17)29-24(32)18-7-9-19(26)10-8-18/h2-12,14-15H,13H2,1H3,(H,29,32)(H,30,33) |
| Standard InChI Key | YHOLIBHUFRVPSN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Introduction
N-(3-Chloro-2-methylphenyl)-1-{[4-(4-chlorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound combines several pharmacophores, including an imidazole ring, a benzamido group, and chlorinated aromatic rings, which are often associated with various pharmacological properties.
Synthesis
The synthesis of N-(3-Chloro-2-methylphenyl)-1-{[4-(4-chlorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide would likely involve multiple steps, starting from readily available precursors such as 3-chloro-2-methylaniline and 4-chlorobenzoyl chloride. The synthesis could involve the formation of the imidazole ring, followed by the introduction of the benzamido group and the chlorinated phenyl rings.
Biological Activity
While specific biological activity data for this compound are not readily available, compounds with similar structural motifs have shown promise in antimicrobial and anticancer applications. For instance, thiazole and imidazole derivatives have been explored for their antibacterial and anticancer properties . The presence of chlorinated aromatic rings and benzamido groups in this compound suggests it could exhibit similar bioactivities.
Spectroscopic Analysis
Spectroscopic analysis, including IR, NMR, and mass spectrometry, would be essential for confirming the structure of N-(3-Chloro-2-methylphenyl)-1-{[4-(4-chlorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide. These techniques help identify functional groups and confirm the molecular structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume